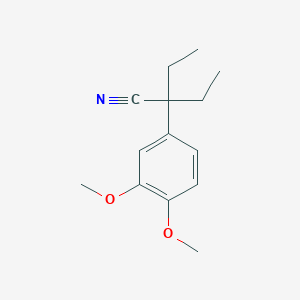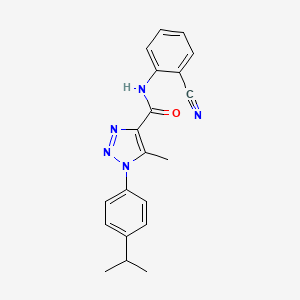![molecular formula C9H16ClNO2 B2625785 Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride CAS No. 2055497-45-3](/img/structure/B2625785.png)
Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride” is a chemical compound with the CAS Number: 2055497-45-3 . It has a unique structure that allows for diverse applications, ranging from drug synthesis to organic transformations.
Molecular Structure Analysis
The molecular weight of “this compound” is 205.68 . The unique structure of this compound allows for diverse applications.Physical And Chemical Properties Analysis
“this compound” is a powder with a purity of 95%. It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
The chemical compound Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate hydrochloride has been involved in various chemical transformations and synthesis processes. For instance, Molchanov et al. (2016) explored the treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid. This process resulted in the cleavage of the N–O bond in the isoxazolidine ring, leading to the formation of 1,3-amino alcohols. These alcohols, under specific conditions, underwent further cyclization, yielding bi- or tricyclic lactams or lactones with retention of the three-membered ring (Molchanov et al., 2016). In another study, Gurry et al. (2015) described the synthesis of 2-oxa-7-azaspiro[3.5]nonane, where spirocyclic oxetanes like 2-oxa-6-azaspiro[3.3]heptane were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations. This process elucidated the structural aspects of the resultant new tetracyclic system and the azetidine ring-opened adduct (Gurry et al., 2015).
Biological Activity and Applications
Certain derivatives of azaspiro compounds have shown notable biological activities. For instance, Odagiri et al. (2013) designed and synthesized novel quinolines with an azaspiro moiety, exhibiting potent in vitro antibacterial activity against a range of respiratory pathogens. The compound demonstrated significant in vivo activity against murine pneumonia models, hinting at its therapeutic potential (Odagiri et al., 2013). In the realm of drug design, Radchenko et al. (2010) synthesized novel amino acids derived from 2-azaspiro[3.3]heptane. These amino acids, due to their steric constraints, could be significant for further applications in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Structural and Physical Properties
The physical and structural properties of related azaspiro compounds have been a subject of study as well. For example, in a study focused on the improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, van der Haas et al. (2017) described the isolation of this compound as a sulfonic acid salt, which yielded a more stable and soluble product compared to its oxalate counterpart. This facilitated access to a broader range of reaction conditions with the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane (van der Haas et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)2-7-3-9(4-7)5-10-6-9;/h7,10H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFPNJQTHWIHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2(C1)CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2625702.png)
![4-((3-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2625704.png)

![2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide](/img/structure/B2625710.png)

![ethyl 4-[2-(2-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2625713.png)
![3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2625715.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2625719.png)


![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2625722.png)
![3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2625723.png)
